2-(Pyridin-4-yloxy)aniline chemical properties and structure
2-(Pyridin-4-yloxy)aniline chemical properties and structure
An In-Depth Technical Guide to 2-(Pyridin-4-yloxy)aniline: Structure, Properties, and Synthesis
Introduction
2-(Pyridin-4-yloxy)aniline is a diaryl ether, a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This particular molecule is a bifunctional chemical entity, integrating both an aniline and a pyridine ring system through a flexible ether linkage. The unique arrangement of these two critical pharmacophores—a hydrogen-bond donating primary amine on an aromatic ring and a hydrogen-bond accepting nitrogen within a heteroaromatic system—renders 2-(Pyridin-4-yloxy)aniline a valuable building block in medicinal chemistry and materials science. Its structural motifs are prevalent in a wide array of biologically active compounds, making it a target of interest for the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. These parameters are critical for regulatory compliance, literature searches, and accurate experimental design.
Structure and Core Identifiers
The molecular structure consists of an aniline ring connected to the 4-position of a pyridine ring via an ether bridge.
Caption: 2D Structure of 2-(Pyridin-4-yloxy)aniline
Table 1: Core Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(Pyridin-4-yloxy)aniline | N/A |
| Synonyms | 2-(4-pyridinyloxy)aniline, 2-(Pyridin-4-yloxy)benzenamine | |
| CAS Number | 4870-01-3 | |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol | |
Physicochemical Properties
Experimental data for 2-(Pyridin-4-yloxy)aniline is not extensively published. The available information indicates it is a white to yellow solid. For a broader understanding, the properties of a closely related isomer, 2-(pyridin-2-yloxy)aniline, are provided below for comparison. Such comparisons are common in early-stage research to predict behavior and design experimental conditions.
Table 2: Physicochemical Data Summary
| Property | Value for 2-(Pyridin-4-yloxy)aniline | Comparative Value for 2-(pyridin-2-yloxy)aniline | Reference |
|---|---|---|---|
| Physical Form | White to Yellow Solid | Powder | |
| Purity | ≥95% | ≥95% | |
| Melting Point | Data not available | Data not available | N/A |
| Boiling Point | Data not available | Data not available | N/A |
| Solubility | Data not available | Data not available | N/A |
| pKa | Data not available | Data not available | N/A |
Synthesis and Mechanistic Considerations
The formation of the diaryl ether linkage is the key strategic step in the synthesis of 2-(Pyridin-4-yloxy)aniline. The two most prominent and industrially relevant methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig O-arylation.
Synthetic Strategy: The Ullmann Condensation
The Ullmann condensation is a classic, cost-effective method for forming C-O bonds between an aryl halide and an alcohol or phenol, catalyzed by copper.[3][4] For the synthesis of 2-(Pyridin-4-yloxy)aniline, the most direct approach involves the coupling of 2-aminophenol with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.
Causality Behind Experimental Choices:
-
Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is typically used. The Cu(I) species is believed to be the active catalyst that facilitates the coupling through an oxidative addition/reductive elimination cycle.[5]
-
Base: A base, often an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to deprotonate the hydroxyl group of 2-aminophenol, generating the more nucleophilic phenoxide anion required for the attack on the aryl halide.[6][7]
-
Solvent: The reaction generally requires high temperatures (100-200 °C) and is therefore conducted in high-boiling, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents effectively dissolve the reactants and facilitate the reaction kinetics.[3]
-
Atmosphere: To prevent the oxidation of the copper catalyst and other reagents, the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: General workflow for the Ullmann synthesis.
Alternative Strategy: Buchwald-Hartwig O-Arylation
While the Ullmann condensation is robust, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-O coupling variant, offer an alternative with often milder conditions and broader substrate scope.[8][9] In this context, a palladium catalyst, paired with a specialized phosphine ligand (e.g., a biarylphosphine like BrettPhos), could be employed to couple 2-aminophenol and a 4-halopyridine.[6] A key challenge in using aminophenols is achieving chemoselectivity. The relative acidity of the phenolic -OH versus the aminic N-H can be exploited. Typically, the phenolic proton is significantly more acidic, allowing for selective deprotonation and O-arylation under carefully controlled conditions using a copper-based system. Conversely, palladium-based systems often favor N-arylation.[6]
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative, field-proven protocol for the synthesis of diaryl ethers, adapted for the specific synthesis of 2-(Pyridin-4-yloxy)aniline via an Ullmann-type reaction.
Objective: To synthesize 2-(Pyridin-4-yloxy)aniline from 2-aminophenol and 4-chloropyridine.
Materials:
-
2-Aminophenol (1.0 equiv.)
-
4-Chloropyridine hydrochloride (1.05 equiv.)
-
Copper(I) Iodide (CuI, 0.1 equiv.)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv.)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Protocol:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (3.0 equiv.). Heat the flask under vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Allow the flask to cool to room temperature. Under a positive flow of nitrogen, add 2-aminophenol (1.0 equiv.), 4-chloropyridine hydrochloride (1.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Expert Insight: Using the hydrochloride salt of 4-chloropyridine is common as the free base can be unstable. The additional equivalent of base neutralizes the HCl.
-
-
Solvent Addition: Add anhydrous NMP via syringe to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Immerse the flask in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Trustworthiness Check: The organic phase is washed sequentially with water and then brine to remove residual NMP and inorganic salts. This is a critical step for obtaining a clean crude product.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10-50% ethyl acetate in hexanes) to isolate the pure 2-(Pyridin-4-yloxy)aniline.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Reactivity and Applications
The utility of 2-(Pyridin-4-yloxy)aniline stems from the distinct reactivity of its two functional moieties, which can be addressed selectively to build molecular complexity.
Caption: Key reaction pathways for functionalization.
Role in Drug Discovery
The diaryl ether scaffold is a privileged structure in drug design. The aniline portion serves as a versatile handle for introducing a wide range of substituents via N-acylation, N-alkylation, or sulfonylation to modulate physicochemical properties like solubility and lipophilicity. The pyridine ring, with its basic nitrogen atom, is crucial for forming salt bridges or hydrogen bonds with biological targets such as kinases or G-protein coupled receptors. Analogs, such as 4-(2-pyrimidinyloxy)aniline, are known intermediates in the synthesis of agents targeting cancer and neurological disorders.[10] The strategic placement of the amino group ortho to the ether linkage can also induce specific conformational preferences, which can be exploited to achieve high-affinity binding to a target protein.
Applications in Materials Science
Diaryl ether linkages are known for their high thermal and chemical stability. This robustness makes them integral components of high-performance polymers like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES).[4] While 2-(Pyridin-4-yloxy)aniline itself is a small molecule, it can be functionalized to create monomers for polymerization, potentially leading to materials with unique electronic, thermal, or metal-coordinating properties due to the presence of the pyridine and aniline functionalities.
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Wikipedia. Buchwald–Hartwig amination. [Link]
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PubMed. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]
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